REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].F[C:6]1[CH:7]=[C:8]([CH3:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13].[CH3:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([O:24][CH2:25][CH:26]=[CH2:27])[CH:18]=1.CC1C=CC(N)=[C:31]([O:36]CC(C)C)C=1.[NH2:41][C:42]1[S:43][CH:44]=[CH:45][N:46]=1>>[CH2:1]([O:4][C:6]1[CH:7]=[C:8]([CH3:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[CH:2]=[CH2:3].[CH2:25]([O:24][C:19]1[CH:18]=[C:17]([CH3:16])[CH:23]=[CH:22][C:20]=1[NH:21][C:31]([NH:41][C:42]1[S:43][CH:44]=[CH:45][N:46]=1)=[O:36])[CH:26]=[CH2:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(C=CC1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |